molecular formula C26H24N2O2 B13899537 Ethyl 2-(1-tritylpyrazol-3-YL)acetate

Ethyl 2-(1-tritylpyrazol-3-YL)acetate

Cat. No.: B13899537
M. Wt: 396.5 g/mol
InChI Key: NUJBUFOXPHRFSK-UHFFFAOYSA-N
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Description

Ethyl 2-(1-tritylpyrazol-3-yl)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a trityl group attached to a pyrazole ring, which is further connected to an ethyl acetate moiety. The presence of the trityl group imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-tritylpyrazol-3-yl)acetate typically involves the reaction of trityl chloride with pyrazole derivatives under mild and neutral conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the tritylpyrazole intermediate. This intermediate is then reacted with ethyl bromoacetate to yield the final product. The reaction conditions usually involve moderate temperatures and solvent-free environments to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs, making the process economically viable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-tritylpyrazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trityl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Ethyl 2-(1-tritylpyrazol-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of ethyl 2-(1-tritylpyrazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The trityl group enhances the compound’s stability and facilitates its binding to target proteins or enzymes. This interaction can modulate biological processes, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Ethyl 2-(1-tritylpyrazol-3-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the trityl group, which imparts enhanced stability and specific reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

Ethyl 2-(1-tritylpyrazol-3-YL)acetate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C26H24N2O2
  • Molecular Weight : 396.5 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2445367-75-7

The compound features a trityl group which enhances its stability and reactivity, making it a valuable candidate for various applications in drug development and chemical synthesis .

Synthesis

The synthesis of this compound typically involves the reaction of trityl chloride with pyrazole derivatives under mild conditions, often using triethylamine as a base. The final product is obtained by reacting the tritylpyrazole intermediate with ethyl bromoacetate .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections . The mechanism behind this activity is believed to involve interference with bacterial cell wall synthesis and function.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways involved in cell proliferation and survival . The trityl group contributes to its ability to interact with cellular targets, enhancing its efficacy against tumor cells.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the trityl group facilitates binding to proteins or enzymes, potentially leading to the modulation of biological processes such as apoptosis and cell cycle regulation .

Research Findings

Several studies have documented the biological effects of this compound:

  • Study on Antimicrobial Activity : A study published in Molecules reported that derivatives of pyrazole compounds, including this compound, showed significant inhibitory effects against pathogenic bacteria .
  • Anticancer Studies : Research indicated that this compound could inhibit cancer cell lines by inducing cell cycle arrest and promoting apoptosis. The specific pathways affected include those related to microtubule stabilization .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructure TypeNotable Activity
Ethyl 2-(1H-indol-3-yl)acetateIndole derivativeModerate anticancer activity
Ethyl 2-(1H-pyrazol-3-yl)acetatePyrazole derivativeLimited antimicrobial activity
Ethyl 2-(1-benzylpyrazol-3-yl)acetateBenzyl substitutedEnhanced stability

The unique trityl substitution in this compound contributes to its enhanced stability and biological activity compared to other derivatives .

Properties

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

ethyl 2-(1-tritylpyrazol-3-yl)acetate

InChI

InChI=1S/C26H24N2O2/c1-2-30-25(29)20-24-18-19-28(27-24)26(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19H,2,20H2,1H3

InChI Key

NUJBUFOXPHRFSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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